molecular formula C9H18ClNO3 B6183877 ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride CAS No. 2680523-01-5

ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride

Cat. No. B6183877
CAS RN: 2680523-01-5
M. Wt: 223.7
InChI Key:
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Description

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride, also known as EAP, is a synthetic compound with a wide range of applications in the scientific research field. It is a chiral molecule that has been used in a variety of studies, such as the synthesis of pharmaceuticals and the development of new drugs. Its structure and properties make it an ideal candidate for a variety of experiments and applications.

Scientific Research Applications

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of enzyme reactions. It has also been used as a chiral intermediate in the synthesis of various molecules, such as peptides and proteins. Additionally, ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride has been used in the study of enzyme kinetics and the development of new catalysts.

Mechanism of Action

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is a chiral molecule that has two distinct stereoisomers. The stereoisomers are known as the (R) and (S) forms, which are mirror images of each other. The (R) form of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is the active form, which binds to specific enzymes and mediates their activity. The (S) form is inactive and does not bind to enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride are largely unknown. However, it has been shown to have some anti-inflammatory properties, as well as some anti-oxidant activity. In addition, it has been shown to have some anti-bacterial activity.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different stereoisomers on enzymes and other biological processes. Additionally, ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is relatively easy to synthesize and is relatively inexpensive, making it an ideal candidate for a variety of experiments. However, it is important to note that ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is not approved for human use, so it should only be used for laboratory research.

Future Directions

The potential applications of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride are vast and are still being explored. Some of the potential future directions for ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride include the development of new drugs, the study of enzyme kinetics, the development of new catalysts, and the synthesis of new molecules. Additionally, ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride could be used in the study of biochemical and physiological processes, such as inflammation, oxidative stress, and bacterial infections. Finally, ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride could be used to study the effects of different stereoisomers on enzymes and other biological processes.

Synthesis Methods

The synthesis of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is a relatively simple process that involves the reaction of ethyl amine with 2-oxolan-2-yl propanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The resulting product is then treated with hydrochloric acid to yield the desired product, ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride involves the reaction of ethyl acetoacetate with ethyl chloroformate to form ethyl 2-chloro-3-oxobutanoate. This intermediate is then reacted with (R)-(-)-glycidyl tosylate to form ethyl 2-(2-hydroxy-3-oxobutyl)oxolane-3-carboxylate. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl chloroformate", "(R)-(-)-glycidyl tosylate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-chloro-3-oxobutanoate.", "Step 2: Ethyl 2-chloro-3-oxobutanoate is reacted with (R)-(-)-glycidyl tosylate in the presence of a base such as potassium carbonate to form ethyl 2-(2-hydroxy-3-oxobutyl)oxolane-3-carboxylate.", "Step 3: Ethyl 2-(2-hydroxy-3-oxobutyl)oxolane-3-carboxylate is reacted with hydrochloric acid to form the hydrochloride salt of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate." ] }

CAS RN

2680523-01-5

Product Name

ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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